15-Hexadecyn-1-OL

Vue d'ensemble

Description

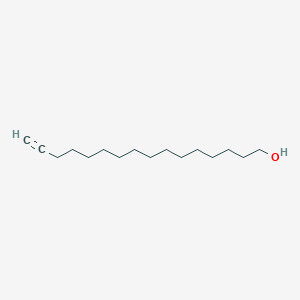

15-Hexadecyn-1-OL: is an organic compound with the molecular formula C16H30O It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a 15-carbon alkyne chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 15-Hexadecyn-1-OL can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between a 1-alkyne and a suitable alkyl halide in the presence of a strong base like sodium amide (NaNH2) can yield the desired product. Another method involves the hydroboration-oxidation of terminal alkynes, where the alkyne is first converted to a borane intermediate, followed by oxidation to form the alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The hydroboration-oxidation method is often preferred due to its high selectivity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 15-Hexadecyn-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction: The alkyne group can be reduced to form an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be used to reduce the alkyne group.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alkenes or alkanes.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

Scientific Applications of 15-Hexadecyn-1-ol

This compound is a chemical compound with a straight-chain hydrocarbon backbone, a terminal hydroxyl group (-OH), and a terminal alkyne group (-C≡C). The presence of the alkyne functional group gives it unique reactivity compared to saturated fatty alcohols, which allows for various chemical transformations.

Biochemical Research

This compound is used as a probe in studies that investigate lipid metabolism and enzyme activity. It has been studied for its potential therapeutic effects and role in lipid metabolism within biological contexts. The compound can act as an inhibitor of certain enzymes involved in lipid processing, especially in parasitic organisms like Plasmodium falciparum. It interferes with normal enzymatic activity related to lipid metabolism by mimicking natural lipid substrates.

In vitro studies have shown that this compound can inhibit serine hydrolases, which are critical for maintaining cellular lipid homeostasis. This inhibition may lead to altered lipid profiles within cells, potentially affecting cell signaling pathways and metabolic processes.

Synthesis and Reactions

This compound can be synthesized through several methods, including the use of sodium hydride (NaH) as a strong base. It participates in several chemical reactions due to its functional groups, which are significant for synthesizing derivatives with enhanced properties for specific applications.

Physical and Chemical Properties

The physical and chemical properties of this compound include:

- Molecular Weight: 238.40 g/mol

- Melting Point: 40-45 °C

- Boiling Point: 160-165 °C at 20 mmHg

- Density: 0.86 g/cm3

- Solubility: Soluble in organic solvents such as ethanol, chloroform, and DMSO.

Mécanisme D'action

The mechanism of action of 15-Hexadecyn-1-OL depends on its specific application. In chemical reactions, the alkyne group can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. In biological systems, the compound can interact with enzymes and other proteins through its functional groups, affecting their activity and function.

Comparaison Avec Des Composés Similaires

1-Hexadecyn-3-ol: Another alkyne alcohol with a hydroxyl group on the third carbon.

3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: A more complex alkyne alcohol with additional methyl groups.

Uniqueness: 15-Hexadecyn-1-OL is unique due to its specific structure, which combines a long alkyne chain with a terminal hydroxyl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Activité Biologique

15-Hexadecyn-1-OL, a long-chain alkyne alcohol, has garnered attention in the field of biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a linear carbon chain with a hydroxyl group at one end and a triple bond between the 15th and 16th carbon atoms. This unique structure contributes to its varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogenic microorganisms.

- Study Findings : A study indicated that extracts containing this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function through interactions with critical proteins involved in bacterial survival .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

- DPPH Scavenging Activity : A concentration-dependent increase in DPPH radical scavenging activity was observed, with an IC50 value indicating effective antioxidant capacity. The compound's ability to donate hydrogen atoms plays a crucial role in neutralizing free radicals .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 45 ± 2.5 | |

| ABTS Radical Scavenging | 50 ± 3.0 | |

| Ferric Reducing Power | 60 ± 4.0 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored through its impact on key inflammatory markers.

- Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation .

Case Study: Inhibition of Inflammatory Markers

In a controlled study, treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

hexadec-15-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,17H,3-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUYWIWXJCKTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448480 | |

| Record name | 15-HEXADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62914-53-8 | |

| Record name | 15-HEXADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.